N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHEWNPVITEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359944 | |
| Record name | AE-848/32615073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049986-31-3 | |
| Record name | AE-848/32615073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Hantzsch thiazole synthesis is the most widely employed method for constructing the thiazole core. For this compound, the protocol involves:
-
α-Bromo-4-nitroacetophenone (1) as the ketone precursor, providing the 4-nitrophenyl substituent.
-
N-Allyl-N'-(2-methylphenyl)thiourea (2) as the sulfur and nitrogen source, introducing the allyl and 2-methylphenyl groups.
The reaction proceeds via nucleophilic substitution of bromine in 1 by the thiourea’s sulfur, followed by cyclocondensation to form the thiazole ring. The imine moiety arises from the tautomerization of the intermediate thioamide (Scheme 1).
Scheme 1: Hantzsch synthesis of the target compound.
Optimization and Yield Enhancement
-
Solvent Selection: Ethanol is optimal for balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade nitro groups.
-
Catalysis: Piperidine (2–3 drops) enhances cyclization efficiency by deprotonating intermediates.
-
Microwave Assistance: Reduces reaction time to 10–15 min with comparable yields (82–84%).
One-Pot Bromination/Cyclization Strategy
Sequential Bromination and Heterocyclization
This method integrates bromination and cyclization in a single pot, improving atom economy:
-
Bromination: 4-Nitroacetophenone is treated with N-bromosuccinimide (NBS) in ethanol to generate α-bromo-4-nitroacetophenone in situ.
-
Thiocyanate Addition: Potassium thiocyanate introduces the sulfur atom.
-
Amine Condensation: 2-Methylaniline and allyl bromide are added to form the imine and allyl groups simultaneously.
Table 1: One-Pot Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Bromination | NBS, EtOH, RT | 1 h | 95% |
| Thiocyanate | KSCN, RT | 1 h | – |
| Cyclization | 2-Methylaniline, allyl bromide, 70°C | 4 h | 78% |
Advantages Over Multi-Step Protocols
-
Eliminates intermediate isolation, reducing purification steps.
-
Environmentally benign due to aqueous workup and ethanol as the sole solvent.
Post-Synthetic Modification of Thiazole Intermediates
Thiazole-2-Amine Alkylation
For late-stage diversification, pre-formed thiazole-2-amines are alkylated to introduce the allyl group:
-
Thiazole-2-Amine (3): Synthesized via Hantzsch reaction using 4-nitroacetophenone and thiourea.
-
Allylation: Treatment with allyl bromide in DMF/K₂CO₃ at 60°C for 6 h installs the prop-2-enyl group.
Key Data:
Challenges and Mitigation
-
Regioselectivity: Allylation may occur at multiple sites. Steric hindrance from the 4-nitrophenyl group directs substitution to position 3.
-
Nitro Group Stability: Mild conditions (pH 7–8, <80°C) prevent reduction or decomposition.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the E-configuration of the imine and planar thiazole ring.
Comparative Evaluation of Methods
Table 2: Method Comparison for Industrial Applicability
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Hantzsch Synthesis | 85 | 98 | High | 8.2 |
| One-Pot Strategy | 78 | 95 | Moderate | 5.1 |
| Post-Synthetic Route | 72 | 97 | Low | 10.4 |
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogues differing in substituents:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound and N-(2-Methoxyphenyl)-... In contrast, methoxy groups (e.g., CAS 502921-60-0) are electron-donating, which may reduce electrophilicity but improve solubility due to increased polarity .
Aromatic System Modifications :
- The benzodioxin substituent (CAS 1016475-92-5) introduces a bicyclic ether system, likely enhancing π-π stacking interactions and polarity compared to nitrophenyl .
Biological Activity
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine, with the CAS number 1049986-31-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂S |
| Molecular Weight | 351.42 g/mol |
| LogP | 5.37 |
| PSA | 91.35 Ų |
These properties suggest a moderate lipophilicity, which is essential for cellular uptake and bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and substituted aniline compounds. The reaction conditions often include heating in a solvent such as ethanol or acetic acid to facilitate the formation of the thiazole ring.
Antifungal Activity
Recent studies have demonstrated that derivatives of thiazol-2(3H)-imine exhibit notable antifungal properties. For instance:
- Compound Efficacy : In vitro testing revealed that certain derivatives showed significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. Specifically, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis .
Cytotoxicity
Cytotoxicity studies conducted on NIH/3T3 cell lines indicated that the synthesized compounds had IC₅₀ values ranging from 148.26 μM to 187.66 μM, suggesting a relatively low cytotoxic effect on normal cells compared to their antifungal activity . This selective toxicity is crucial for developing safe therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electronegative substituents at the para position of the phenyl moiety significantly enhances antifungal activity. For example, compounds with fluorine or chlorine substitutions showed improved potency due to increased electron density, which may facilitate better interaction with fungal targets .
Table: IC₅₀ Values Against NIH/3T3 Cell Line
| Compound | IC₅₀ (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
Molecular docking studies have suggested that these compounds may act as inhibitors of ergosterol biosynthesis by targeting the enzyme CYP51 (14α-demethylase). This enzyme is crucial for fungal cell membrane integrity, and inhibition leads to cell death .
Case Studies and Research Findings
- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for antifungal activity using EUCAST protocols. The most potent compound demonstrated an inhibition rate of 87.95% against ergosterol biosynthesis .
- Molecular Docking : The docking studies indicated that compounds fit well into the active site of CYP51, forming significant interactions with key residues involved in substrate binding .
- ADME Properties : Preliminary ADME studies indicated favorable absorption and distribution characteristics for these compounds, supporting their potential as drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
